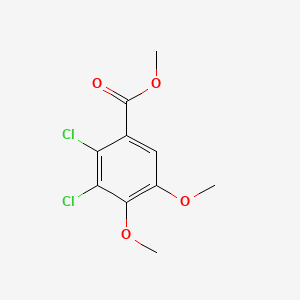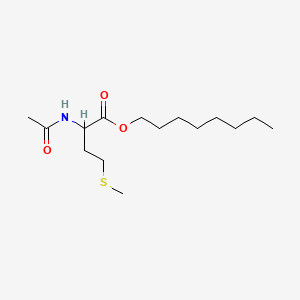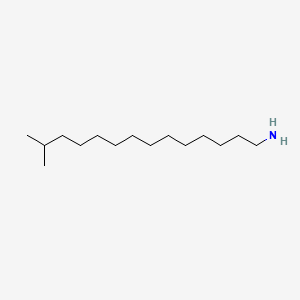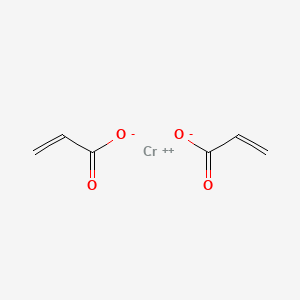
Chromium(2+) acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(2+) acrylate is a coordination compound that features chromium in the +2 oxidation state bonded to acrylate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(2+) acrylate can be synthesized through the reaction of chromium(2+) salts with acrylate ligands under controlled conditions. One common method involves the reaction of chromium(2+) chloride with sodium acrylate in an aqueous solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the chromium(2+) ion. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(2+) acrylate undergoes various chemical reactions, including:
Oxidation: Chromium(2+) can be oxidized to chromium(3+) under suitable conditions.
Reduction: Chromium(2+) can act as a reducing agent in certain reactions.
Substitution: The acrylate ligands can be substituted with other ligands in coordination chemistry
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or other carboxylates
Major Products Formed
Oxidation: Chromium(3+) acrylate or other chromium(3+) complexes.
Reduction: Chromium(0) or other lower oxidation state chromium complexes.
Substitution: New coordination compounds with different ligands
Applications De Recherche Scientifique
Chromium(2+) acrylate has several scientific research applications:
Polymer Chemistry: It is used as a catalyst or co-catalyst in polymerization reactions to produce various polymers with unique properties.
Materials Science: It is utilized in the synthesis of advanced materials, including coatings and adhesives, due to its ability to form stable complexes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of chromium(2+) acrylate involves its ability to coordinate with various ligands and participate in redox reactions. The chromium(2+) ion can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the compound. Additionally, its redox properties allow it to participate in electron transfer reactions, which are crucial in many catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium(2+) acetate: Similar in structure but with acetate ligands instead of acrylate.
Chromium(2+) chloride: A simpler compound with chloride ligands.
Chromium(3+) acrylate: The +3 oxidation state counterpart with different chemical properties
Uniqueness
Chromium(2+) acrylate is unique due to its specific coordination environment and the presence of acrylate ligands, which impart distinct reactivity and stability compared to other chromium compounds. Its ability to participate in polymerization reactions and form stable complexes makes it valuable in various applications .
Propriétés
Numéro CAS |
94275-85-1 |
|---|---|
Formule moléculaire |
C6H6CrO4 |
Poids moléculaire |
194.11 g/mol |
Nom IUPAC |
chromium(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Cr/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
Clé InChI |
JUPDCLPDWJDLRJ-UHFFFAOYSA-L |
SMILES canonique |
C=CC(=O)[O-].C=CC(=O)[O-].[Cr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
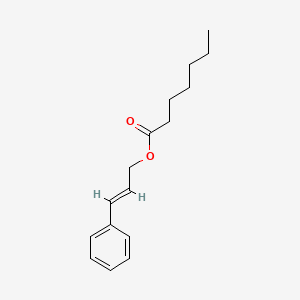

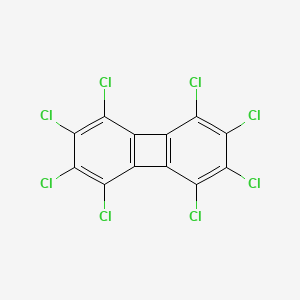

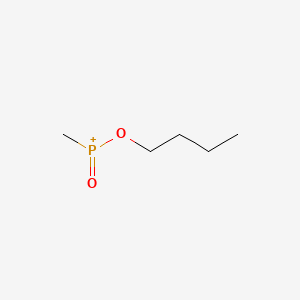

![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)


